![molecular formula C24H20FN3O4 B2947441 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide CAS No. 1170840-87-5](/img/structure/B2947441.png)
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide
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Overview
Description
This compound is a derivative of quinazolinone, which is a type of heterocyclic compound. The quinazolinone structure is fused with a benzene ring and has a carbonyl group (C=O), a secondary amine (NH), and a ketone (C=O) within the ring. This compound has been substituted with a 4-fluorophenyl group, a 2,4-dimethoxybenzyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone ring, along with the attached functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the dimethoxybenzyl group would introduce ether linkages .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
- The compound has been investigated for its antibacterial properties. In vitro studies have evaluated its effectiveness against bacteria such as Staphylococcus aureus and Chromobacterium violaceum . Understanding its mechanism of action and potential as an antimicrobial agent is crucial for developing new treatments.
- The compound is synthesized via Hantzsch thiazole synthesis, a well-established method for creating thiazole derivatives. Thiazoles play a significant role in drug development, and this compound’s synthesis contributes to the advancement of pharmaceutical research .
- Researchers have explored the metabolic pathways of bacteria using this compound. It has been used to study bacterial transcarbamylase enzymes, providing insights into bacterial metabolism.
- The presence of chlorine in low molecular weight compounds can significantly impact their biological activity. Understanding how the chlorine substituent influences reactivity and pharmacological properties is essential .
Antibacterial Activity
Thiazole Synthesis
Metabolic Pathways and Bacterial Enzymes
Fluorinated Pyrazole Derivatives
Chlorine Substituent Effects
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-21-11-6-16(27-23(29)19-10-9-18(31-2)13-22(19)32-3)12-20(21)24(30)28(14)17-7-4-15(25)5-8-17/h4-13H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQQBQLNPTPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide |
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